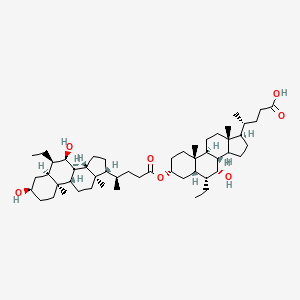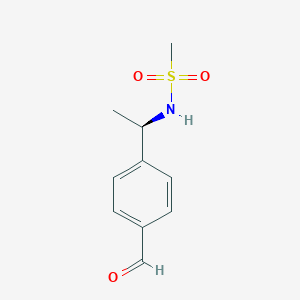
1-(3,5-Difluorophenyl)-5-hydroxy-1h-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
The compound is a derivative of 3′,5′-Difluoroacetophenone, also known as 1-(3,5-difluorophenyl)ethanone, which is a fluorinated acetophenone .
Synthesis Analysis
While specific synthesis methods for the requested compound were not found, the Dimroth rearrangement is a common method used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents . Another method involves the condensation of 2-amino-4-aryl-3-cyano-6-methyl-4H-pyran-5-carboxylic acid ethyl .Applications De Recherche Scientifique
Synthesis and Biological Applications
1-(3,5-Difluorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylic acid falls under the category of pyrazole carboxylic acid derivatives, which are significant in medicinal chemistry due to their diverse biological activities. The heterocyclic compounds, particularly pyrazole carboxylic acid derivatives, have been acknowledged for their applicability in synthesizing biologically active compounds. These derivatives exhibit a range of biological activities including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. Their synthesis and the associated biological applications underscore the importance of these compounds in developing new therapeutic agents. The comprehensive review by A. Cetin (2020) highlights the synthetic methods and biological activities of these derivatives, providing a foundation for further research in medicinal chemistry (Cetin, 2020).
Role in Heterocycles Synthesis
The chemistry of pyrazoline derivatives, such as 1-(3,5-Difluorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylic acid, is crucial for the synthesis of various heterocyclic compounds. These derivatives serve as building blocks for creating diverse heterocyclic structures including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of these compounds facilitates the generation of versatile heterocycles under mild reaction conditions, making them valuable in the synthesis of complex molecules for pharmaceutical applications. M. A. Gomaa and H. Ali (2020) provide an overview of recent progress in the chemistry of these compounds, illustrating their significance in the synthesis of heterocycles and dyes (Gomaa & Ali, 2020).
Safety And Hazards
The safety data sheet for a related compound, 3-(3,5-Difluorophenyl)propionic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye damage, respiratory irritation, and is harmful if swallowed or in contact with skin .
Propriétés
IUPAC Name |
2-(3,5-difluorophenyl)-3-oxo-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O3/c11-5-1-6(12)3-7(2-5)14-9(15)8(4-13-14)10(16)17/h1-4,13H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZGFXJMZRDFJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)N2C(=O)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Difluorophenyl)-5-hydroxy-1h-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



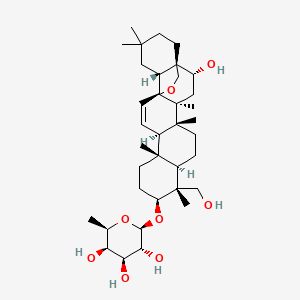
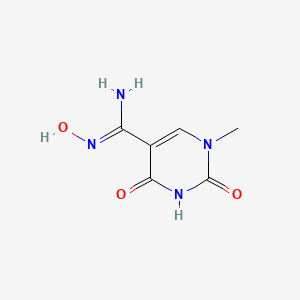
![4-[2-[4-[2-(4-Carboxyphenyl)ethynyl]-2,5-dimethoxyphenyl]ethynyl]benzoic acid](/img/structure/B1435201.png)

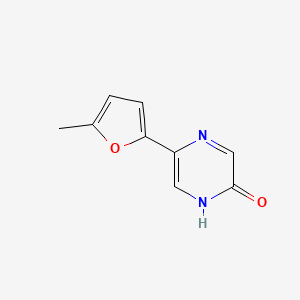
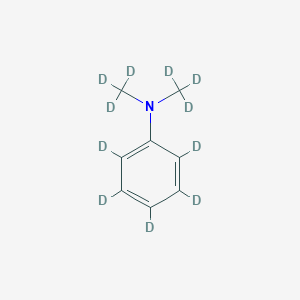
![2,5-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B1435206.png)
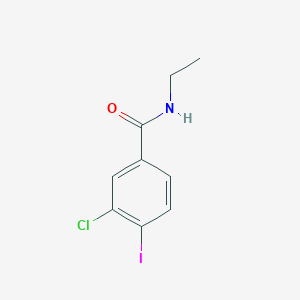
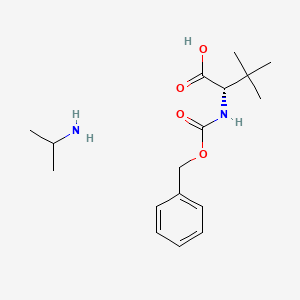
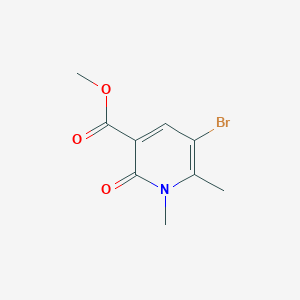
![Ethyl 8-fluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B1435215.png)

